molecular formula C17H12N2O4 B14588040 Phenyl (4-nitronaphthalen-1-yl)carbamate CAS No. 61295-99-6

Phenyl (4-nitronaphthalen-1-yl)carbamate

Cat. No.: B14588040
CAS No.: 61295-99-6
M. Wt: 308.29 g/mol
InChI Key: GVTLQNKINJUOMW-UHFFFAOYSA-N
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Description

Phenyl (4-nitronaphthalen-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a phenyl group and a 4-nitronaphthalen-1-yl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (4-nitronaphthalen-1-yl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitronaphthalen-1-yl chloroformate with phenol in the presence of a base such as pyridine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-nitronaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-Aminonaphthalen-1-yl phenylcarbamate.

    Substitution: Various substituted phenyl (4-nitronaphthalen-1-yl)carbamates.

    Hydrolysis: 4-Nitronaphthalen-1-amine and phenol.

Scientific Research Applications

Phenyl (4-nitronaphthalen-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl (4-nitronaphthalen-1-yl)carbamate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antioxidant effects. The carbamate moiety can also interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Phenyl carbamate: Lacks the nitro group and has different chemical properties.

    4-Nitrophenyl carbamate: Similar structure but with a different aromatic ring.

    Naphthyl carbamate: Lacks the nitro group and has different reactivity.

Uniqueness

Phenyl (4-nitronaphthalen-1-yl)carbamate is unique due to the presence of both a phenyl group and a 4-nitronaphthalen-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

61295-99-6

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

phenyl N-(4-nitronaphthalen-1-yl)carbamate

InChI

InChI=1S/C17H12N2O4/c20-17(23-12-6-2-1-3-7-12)18-15-10-11-16(19(21)22)14-9-5-4-8-13(14)15/h1-11H,(H,18,20)

InChI Key

GVTLQNKINJUOMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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